

Application Notes and Protocols for Target Identification of 9-Demethyl FR-901235

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Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B10822039

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Introduction

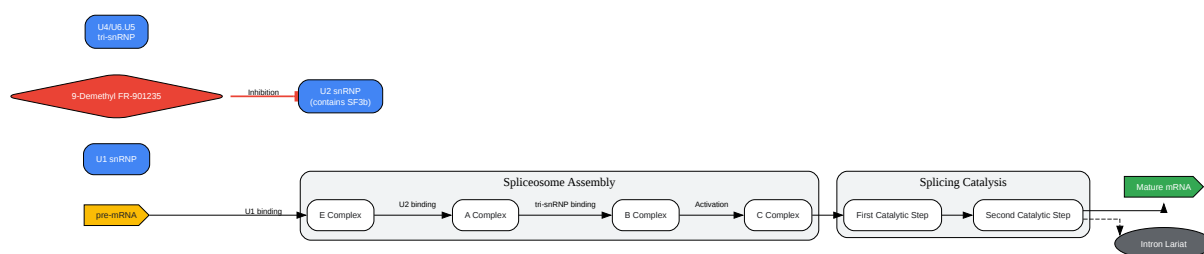
9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with reported antitumor activity.[1] Understanding the molecular targets of **9-Demethyl FR-901235** is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for the identification of cellular targets of **9-Demethyl FR-901235** using chemical proteomics approaches. These methods are based on established techniques for target deconvolution of natural products and are guided by the known activity of similar compounds that modulate pre-mRNA splicing.[2][3][4]

The parent compound, FR-901235, and its analogs like Spliceostatin A, are known to be potent inhibitors of the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing.[5] These compounds typically target the SF3b subcomplex of the U2 snRNP within the spliceosome. This interaction leads to the inhibition of splicing and subsequent cell cycle arrest and apoptosis, particularly in cancer cells. Given its structural similarity, it is hypothesized that **9-Demethyl FR-901235** may also function as a splicing modulator by targeting the SF3b

complex. The following protocols are designed to test this hypothesis and identify the direct binding partners of **9-Demethyl FR-901235** in a cellular context.

Signaling Pathway: Pre-mRNA Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed from pre-mRNA transcripts, and the coding exons are ligated together to form mature mRNA. This process is carried out by the spliceosome, which assembles stepwise on the pre-mRNA. The SF3b complex, a core component of the U2 snRNP, plays a critical role in recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly. Inhibition of the SF3b complex by small molecules stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately, cell death.



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Caption: Pre-mRNA splicing pathway and point of inhibition.

Application Notes

Rationale for Chemical Proteomics

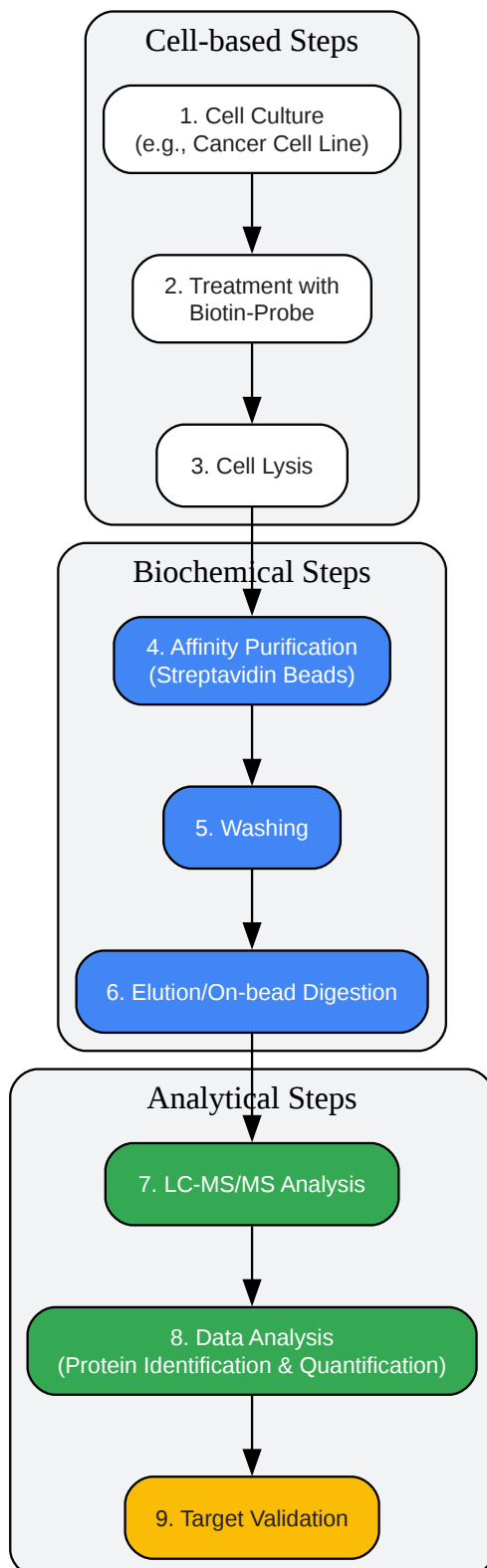
Chemical proteomics is a powerful methodology for identifying the protein targets of small molecules directly in a complex biological system. This approach utilizes a chemically modified version of the small molecule, often termed a "probe," to capture its interacting proteins. The captured proteins are then identified using mass spectrometry. For **9-Demethyl FR-901235**, a biotinylated derivative can be synthesized to serve as an affinity probe. This allows for the selective enrichment of target proteins from cell lysates, providing direct evidence of physical interaction.

Experimental Workflow

The overall workflow for target identification of **9-Demethyl FR-901235** involves several key stages:

- **Probe Synthesis:** A biotin tag is chemically conjugated to **9-Demethyl FR-901235** via a linker. The position of the linker attachment should be carefully chosen to minimize interference with the compound's binding to its target.
- **Cell Treatment and Lysis:** Cancer cell lines, such as those derived from hematologic malignancies known to be sensitive to splicing modulators, are treated with the biotinylated probe. As a negative control, cells are treated with biotin alone. A competition experiment, where cells are co-treated with the probe and an excess of the unmodified **9-Demethyl FR-901235**, is also performed to ensure the specificity of the interaction. After treatment, cells are lysed to release the proteins.
- **Affinity Purification:** The cell lysates are incubated with streptavidin-coated beads, which have a high affinity for biotin. The biotinylated probe, along with its bound proteins, will be captured on the beads.
- **Washing and Elution:** The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.
- **Protein Digestion and Mass Spectrometry:** The eluted proteins are digested into smaller peptides, typically using trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The mass spectrometry data is used to identify and quantify the proteins that were pulled down by the probe. Proteins that are significantly enriched in the probe sample

compared to the control samples are considered potential targets.



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